molecular formula C9H18F3O4P B1456100 Tris(3-fluoropropyl)phosphate CAS No. 1346521-40-1

Tris(3-fluoropropyl)phosphate

Cat. No.: B1456100
CAS No.: 1346521-40-1
M. Wt: 278.21 g/mol
InChI Key: JWFLGVANQCKLNO-UHFFFAOYSA-N
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Description

Tris(3-fluoropropyl)phosphate is a fluorinated organophosphate ester of significant interest in scientific research and development. As part of the broader class of organophosphate flame retardants (OPFRs), which are widely used as alternatives to phased-out brominated flame retardants, this compound is primarily investigated for its flame-retardant and plasticizing properties . Its potential applications span across diverse industries, including use in plastics, textiles, and building materials . The incorporation of fluorine atoms into the alkyl chain is a key structural feature that may influence the compound's physical properties, such as thermal stability and lipophilicity, which can be critical for its performance and environmental behavior. Researchers utilize this chemical in studies focusing on the environmental fate, bioavailability, and toxicological profile of halogenated flame retardants . It serves as a critical reference standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods, for the identification and quantification of fluorinated OPFRs in various environmental and biological matrices. When handling this compound, standard laboratory safety practices should be followed. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, and it must not be administered to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(3-fluoropropyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFLGVANQCKLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(OCCCF)OCCCF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346521-40-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346521-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Chemoenzymatic Derivatization

Synthesis of Fluoropropyl Precursors

The foundational step in producing TFPPA is the synthesis of 3-fluoropropanol. This is primarily achieved through halogenation and functionalization strategies.

The creation of 3-fluoropropyl precursors often involves the conversion of propanol (B110389) derivatives. One common method is the halogen-exchange (Halex) reaction, where an alkyl chloride is heated with an inorganic fluoride (B91410) like potassium fluoride (KF). nih.goveasetolearn.comsemanticscholar.org This method is considered an important technique for preparing fluorinated compounds. nih.govsemanticscholar.org To enhance the efficiency of KF, polar aprotic solvents such as DMSO and DMF, along with phase-transfer catalysts, are often employed. semanticscholar.org

Another approach is the direct functionalization of alcohols. For example, visible light-induced methods can oxidize alcohols like n-propanol to form nucleophilic radicals that can then be further reacted. nih.gov Additionally, 3-fluoropropanol can be synthesized and subsequently used as a reagent to create other fluorinated compounds. ontosight.aichemicalbook.com For instance, it is used to synthesize fluorinated amino acids and labeled analogues of other compounds for imaging purposes. chemicalbook.com

Precursor Synthesis Method Reagents Key Features
Halogen Exchange (Halex)Alkyl chloride, Inorganic fluoride (e.g., KF)Efficient for preparing fluorinated compounds. nih.govsemanticscholar.org
Direct Alcohol Functionalizationn-propanol, PhotocatalystVisible light-induced oxidation to form nucleophilic radicals. nih.gov
From 3-Fluoropropanol3-Fluoropropanol, AmmoniaUsed as an intermediate for other fluorinated compounds. ontosight.ai

The 3-fluoropropyl moiety is significant in the development of radiotracers for Positron Emission Tomography (PET), a key medical imaging technique. nih.govsnmjournals.org The radionuclide fluorine-18 (B77423) (¹⁸F) is widely used for this purpose due to its favorable physical properties for imaging. nih.gov

The synthesis of ¹⁸F-labeled 3-fluoropropyl compounds often starts with precursors like 1,3-dibromopropane (B121459) or tosylate-derivatized propanediols. nih.govnih.govgoogle.com For example, [¹⁸F]fluoropropyl bromide can be prepared from 1,3-dibromopropane via nucleophilic fluorination. nih.govgoogle.com This labeled bromide can then be used to alkylate other molecules to form PET tracers. nih.gov Similarly, [¹⁸F]fluoropropyl tosylate is a common intermediate, synthesized from precursors like 1,3-propanediol (B51772) bistosylate. nih.govnih.gov This tosylate is then reacted with various amines or other nucleophiles to produce the final radiolabeled tracer. nih.govnih.gov

These radiosynthesis methods are often automated to handle the high levels of radioactivity and to ensure consistent production for clinical use. nih.govhelsinki.fi The entire process, from initial fluorination to final purification, is typically completed within 90 minutes, with radiochemical yields varying based on the specific method and precursors used. nih.govnih.gov

Radiolabeled Precursor Starting Material Typical Application Radiochemical Yield (approx.)
[¹⁸F]Fluoropropyl bromide1,3-dibromopropaneAlkylation of nortropane derivatives nih.govhelsinki.fi2-4% nih.gov
[¹⁸F]Fluoropropyl tosylate1,3-propanediol bistosylateSynthesis of [¹⁸F]FPP nih.gov~8% nih.gov
3-[¹⁸F]Fluoropropanesulfonyl chloride3-Thiocyanatopropyl nosylateLabeling of amines beilstein-journals.org40-45% (overall) beilstein-journals.org

Phosphorylation and Esterification Techniques for Phosphate (B84403) Triester Formation

The formation of the phosphate triester, Tris(3-fluoropropyl)phosphate, is achieved through the reaction of a phosphorus-containing reagent with 3-fluoropropanol. A common method involves the use of phosphorus trichloride, which reacts with 3-fluoropropanol in a phosphorylation reaction. smolecule.com Another key reagent is phosphoryl chloride (POCl₃). The synthesis generally involves the slow, dropwise addition of phosphoryl chloride to 3-fluoropropanol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The reaction is typically conducted at low temperatures to control its exothermic nature.

Catalytic and Stereoselective Synthetic Pathways

Recent advancements in organic synthesis have introduced catalytic methods for the formation of organophosphorus compounds. thieme-connect.com Transition-metal catalysts, such as those based on rhodium and palladium, have been developed to facilitate the creation of these molecules, which are used in a wide array of applications including as flame retardants. thieme-connect.com These catalysts can enable reactions that were previously difficult due to the strong bonding between the metal and phosphorus. thieme-connect.com

Stereoselective synthesis, which controls the 3D arrangement of atoms, is also a significant area of research, particularly for complex molecules like inositol (B14025) phosphates. rsc.org While not directly applied to the synthesis of the achiral this compound, the principles of stereoselective catalysis are crucial in the broader field of organophosphate chemistry. For instance, chemoenzymatic methods using phytases can selectively dephosphorylate phytate to yield specific chiral inositol phosphate isomers. rsc.org Similarly, phosphotriesterases have demonstrated the ability to hydrolyze chiral phosphate triesters with significant stereoselectivity. nih.gov Furthermore, catalysts like bis-thiourea have been shown to promote stereospecific glycosylation reactions using phosphate donors. pnas.org

Development of High-Yield and Sustainable Synthesis Routes

The development of high-yield and sustainable synthetic methods is a continuous goal in chemical manufacturing. For organophosphorus compounds, strategies often focus on one- or two-step synthetic processes that can achieve high yields, often greater than 80%. mdpi.com The Michaelis-Arbuzov reaction is a popular method for creating the phosphorus-carbon bonds found in many of these compounds. mdpi.com

In the broader context of chemical synthesis, "green" chemistry principles are increasingly important. This includes the use of water-based synthesis, which can be more environmentally friendly. For example, a water-based, high-yield (>90%) method has been developed for the synthesis of multispiked gold nanoparticles, demonstrating the potential for aqueous routes in complex nanoparticle formation. nih.gov While specific green synthesis routes for this compound are not extensively detailed in the provided results, the general trend in chemical production is towards more sustainable practices. This includes optimizing reaction conditions to reduce waste, using less hazardous solvents, and improving energy efficiency.

Spectroscopic Characterization and Advanced Analytical Chemistry

Chromatographic Separation and Quantification Techniques

Chromatographic methods are the cornerstone for isolating and quantifying TFPPA from complex environmental and biological samples. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile organophosphate esters (OPEs). For compounds like TFPPA, GC offers high-resolution separation. The effectiveness of GC is significantly enhanced by the use of selective detectors that provide high sensitivity and selectivity for phosphorus-containing compounds.

Commonly used detectors include the Nitrogen-Phosphorus Detector (NPD) and the Flame Photometric Detector (FPD). The NPD exhibits high selectivity for compounds containing nitrogen and phosphorus, while the FPD, when operated in phosphorus mode (FPD-P), detects the chemiluminescence of phosphorus species in a hydrogen-rich flame, offering excellent sensitivity. nemi.govcolorado.edu GC coupled with mass spectrometry (GC-MS) is also a powerful tool for both quantification and identification. greensciencepolicy.orguq.edu.au

Typical GC-MS methods for OPEs involve a fused silica (B1680970) capillary column and electron impact (EI) ionization. greensciencepolicy.org While specific retention times for TFPPA are not widely published, they can be estimated based on its molecular weight and boiling point relative to other OPEs.

Table 1: Illustrative GC Parameters for Organophosphate Ester Analysis

Parameter Typical Value/Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250-280°C
Oven Program Initial temp 60-100°C, ramp to 300-320°C
Carrier Gas Helium

| Detector | FPD (P-mode), NPD, or Mass Spectrometer (EI) |

For non-volatile metabolites or degradation products of TFPPA, liquid chromatography (LC) is the method of choice. LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful platform for the analysis of a wide range of OPEs and their more polar transformation products. researchgate.netshimadzu.com This technique is essential for studying the environmental fate and metabolic pathways of TFPPA.

Reversed-phase chromatography is commonly employed, often with C18 columns. The mobile phase typically consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. researchgate.netnih.govnih.govshodexhplc.com

LC-MS/MS analysis is performed using multiple reaction monitoring (MRM) for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov

High-Resolution Mass Spectrometry for Molecular Identification and Metabolite Profiling

High-resolution mass spectrometry (HRMS), particularly when coupled with LC (LC-HRMS), is an invaluable tool for the accurate identification of TFPPA and the elucidation of its unknown metabolites. mdpi.com HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide high mass accuracy, enabling the determination of elemental compositions for precursor and fragment ions. mdpi.com

The fragmentation pathways of halogenated OPEs like TFPPA are influenced by their substituents. Common fragmentation pathways for alkyl and halogenated OPEs involve McLafferty rearrangements, leading to the stepwise cleavage of the alkyl groups. mdpi.com For TFPPA, this would likely involve the loss of fluoropropyl groups. The fragmentation of similar organophosphate esters has been studied, providing a basis for predicting the mass spectral behavior of TFPPA. mdpi.comrsc.org

Metabolite profiling studies on related OPEs have identified common transformation pathways, including hydrolysis, hydroxylation, and dealkylation. mdpi.comacs.org For TFPPA, potential metabolites could include bis(3-fluoropropyl) phosphate (B84403) and mono(3-fluoropropyl) phosphate, formed through hydrolysis.

Table 2: Predicted Mass Fragments for Tris(3-fluoropropyl)phosphate

Ion Predicted m/z Description
[M+H]⁺ 297.0955 Protonated molecule
[M-C₃H₆F+H]⁺ 237.0530 Loss of a fluoropropene molecule
[M-2(C₃H₆F)+2H]⁺ 177.0105 Loss of two fluoropropene molecules

| [H₄PO₄]⁺ | 98.9845 | Protonated phosphoric acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural elucidation of molecules like TFPPA. A combination of ¹H, ¹³C, ¹⁹F, and ³¹P NMR experiments can provide a complete picture of the molecule's connectivity and conformation. researchgate.netd-nb.info

¹H NMR: The proton NMR spectrum of TFPPA would be expected to show signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂ and CHF) protons of the fluoropropyl groups. The chemical shifts and coupling patterns would provide information about the connectivity of these groups.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the fluoropropyl chains.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool for characterizing TFPPA. huji.ac.ilalfa-chemistry.com The ¹⁹F spectrum would likely show a single multiplet, with coupling to the adjacent protons and potentially a longer-range coupling to the phosphorus atom. The chemical shift would be indicative of the fluorine's electronic environment. colorado.edunih.gov

³¹P NMR: The phosphorus-31 NMR spectrum is highly diagnostic for organophosphorus compounds. rsc.orgnih.govresearchgate.net For TFPPA, a single resonance would be expected, likely a multiplet due to coupling with the protons on the fluoropropyl chains. The chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom.

Table 3: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity
¹H 1.5-2.0 (CH₃), 4.0-4.5 (CH₂O, CHF) Multiplets
¹³C 15-25 (CH₃), 60-70 (CH₂O), 80-90 (CHF) Doublets and Triplets (due to C-F coupling)
¹⁹F -215 to -225 (vs CFCl₃) Multiplet

| ³¹P | -2 to +2 (vs H₃PO₄) | Multiplet |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For TFPPA, these techniques can confirm the presence of key structural features.

Infrared (IR) Spectroscopy: The IR spectrum of TFPPA would be dominated by strong absorptions corresponding to the P=O (phosphoryl) stretching vibration, typically found in the 1250-1300 cm⁻¹ region. Other characteristic bands would include C-O-P stretching vibrations (around 1000-1100 cm⁻¹) and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and can also be used to identify the characteristic vibrational modes of TFPPA. mdpi.comresearchgate.net The P=O stretch is also a prominent feature in the Raman spectrum.

Table 4: Key Vibrational Bands for Organophosphate Esters

Functional Group Typical Wavenumber Range (cm⁻¹)
P=O stretch 1250 - 1300
P-O-C stretch 950 - 1100
C-H stretch 2850 - 3000

| C-F stretch | 1000 - 1400 |

Application of Advanced Imaging Modalities for Labeled Analogs

Advanced imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), can be used to study the in vivo distribution and kinetics of compounds. These methods require the synthesis of radiolabeled analogs of the molecule of interest. For TFPPA, this would involve incorporating a positron-emitting (e.g., ¹⁸F) or gamma-emitting radionuclide into its structure.

While specific studies on labeled TFPPA are not currently available in the literature, the synthesis of other labeled organophosphates has been reported. semanticscholar.org The development of a labeled TFPPA analog would enable non-invasive imaging studies to investigate its uptake, distribution, and clearance in biological systems.

Mechanistic Investigations of Chemical Reactivity and Environmental Transformation

Chemical Degradation Pathways and Kinetics

Hydrolytic Stability and Hydrolysis Product Identification

No data is available regarding the rate of hydrolysis of Tris(3-fluoropropyl)phosphate under various pH conditions, nor have its hydrolysis products been identified in published studies.

Photolytic Degradation Mechanisms under Environmental Conditions

There is no information on the photolytic degradation of this compound, including its quantum yield, reaction kinetics, or the identity of transformation products formed under simulated or actual environmental light conditions.

Oxidative Transformation Pathways and Reactive Intermediates

Specific studies on the oxidative transformation of this compound by environmentally relevant oxidants (e.g., hydroxyl radicals, ozone) are not present in the available literature. Consequently, no reactive intermediates have been identified.

Bio-transformation Mechanisms in Environmental Systems

Microbial Degradation Processes

There are no published studies that have investigated the degradation of this compound by environmental microorganisms, such as bacteria or fungi.

Enzymatic Biotransformation Studies

No research has been found that details the in-vitro or in-vivo enzymatic transformation of this compound, for instance by cytochrome P450 monooxygenases or other relevant enzyme systems.

Interaction Mechanisms with Abiotic Environmental Components (e.g., mineral surfaces, colloids)

The environmental fate and transport of organophosphate esters like this compound (TFPFP) are significantly influenced by their interactions with abiotic components of soil and aquatic systems. While direct research on TFPFP's interaction with mineral surfaces and colloids is limited, the behavior of other organophosphates provides critical insights into the potential mechanisms governing TFPFP's environmental distribution. The key interaction is sorption, which involves the partitioning of the compound from the aqueous phase to solid surfaces such as minerals (e.g., clays, iron oxides) and natural organic matter.

The primary mechanisms for the sorption of organophosphates onto mineral surfaces are:

Surface Complexation: This is a dominant mechanism for organophosphates, particularly on the surfaces of metal oxides like goethite (α-FeOOH) and aluminum oxides, which are common in soils and sediments. mdpi.comfrontiersin.orgfrontiersin.org The phosphate (B84403) moiety of the molecule can form inner-sphere complexes by directly bonding with metal ions (e.g., Fe(III), Al(III)) on the mineral surface. mdpi.comfrontiersin.org This process involves the displacement of water molecules or hydroxyl groups from the mineral surface, leading to a strong, chemically-bound state. The nature of these complexes can be monodentate (one oxygen atom of the phosphate group binds to the surface) or bidentate (two oxygen atoms bind). mdpi.commdpi.com

Van der Waals Forces: These are weak, non-specific interactions that occur between all molecules and surfaces. For a relatively large molecule like TFPFP, the cumulative effect of van der Waals forces can be substantial, contributing to its partitioning onto surfaces, especially those of organic colloids.

Influence of Fluorination: The presence of fluorine atoms in the propyl chains of TFPFP is expected to influence its interaction with surfaces. The high electronegativity of fluorine can alter the electron distribution within the molecule, potentially affecting the strength of the phosphate group's interaction with mineral surfaces. Furthermore, fluorinated chains may exhibit hydrophobic/oleophobic interactions, influencing the compound's affinity for organic-rich colloids versus mineral surfaces.

The extent and strength of these interactions are highly dependent on environmental factors such as pH, ionic strength, and the nature of the sorbent. For instance, the surface charge of minerals is pH-dependent; at a pH below the mineral's point of zero charge, the surface is positively charged, attracting anionic species, while at a higher pH, the surface is negative. frontiersin.org Although TFPFP is a neutral molecule, the polarization of its P-O bonds can lead to preferential interactions depending on the surface charge characteristics.

Research on other organophosphates, such as glycerolphosphate and inositolhexaphosphate, has shown that they form strong inner-sphere complexes with goethite and diaspore (B1175340) surfaces. mdpi.comfrontiersin.org Studies combining experimental data with molecular modeling have elucidated that the binding motifs and stability of these complexes are controlled by factors like the number of phosphate groups and the presence of interfacial water molecules. mdpi.comfrontiersin.org While TFPFP has only one phosphate group, the fundamental principles of surface complexation are expected to apply.

Theoretical and Computational Studies of Reactivity and Mechanisms

Theoretical and computational chemistry offer powerful tools to investigate the reactivity and environmental transformation of compounds like TFPFP at a molecular level. These methods can provide detailed mechanistic insights that are often difficult to obtain through experimental studies alone.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and to calculate thermodynamic and kinetic parameters of chemical reactions. mdpi.com For TFPFP, DFT can be employed to:

Predict Reaction Pathways: By calculating the energy of reactants, transition states, and products, DFT can be used to map out the potential energy surface for various degradation reactions, such as hydrolysis or oxidation. This allows for the identification of the most energetically favorable reaction pathways.

Determine Activation Energies: The energy barrier (activation energy) for a reaction determines its rate. DFT calculations can provide estimates of these barriers, offering insights into the persistence of TFPFP under different environmental conditions.

Investigate Sorption Mechanisms: DFT can model the interaction of TFPFP with mineral surfaces. By calculating the binding energy of different surface complexes, it is possible to predict the most stable adsorption geometries and to understand the nature of the chemical bonds formed between the molecule and the surface. mdpi.com

Table 1: Potential Applications of DFT in TFPFP Research

Research Question DFT Application Expected Output
Hydrolytic Stability Calculate the energy profile for the hydrolysis of the phosphate ester bonds. Activation energies, reaction enthalpies, identification of rate-limiting steps.
Oxidative Degradation Model the reaction of TFPFP with reactive oxygen species (e.g., •OH). Reaction pathways, product identification, reaction rate constants.

| Sorption on Minerals | Calculate binding energies of TFPFP on different mineral facets (e.g., goethite, quartz). | Preferred binding sites, nature of surface complexes (inner- vs. outer-sphere), influence of fluorine atoms. |

Molecular Dynamics Simulations of Compound Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a dynamic picture of molecular behavior. For TFPFP, MD simulations can be used to:

Simulate Solvation and Transport: MD can model the behavior of TFPFP in water, providing information on its hydration shell, diffusion coefficient, and partitioning behavior at interfaces (e.g., water-air, water-organic carbon).

Model Interactions with Surfaces: MD simulations are particularly useful for studying the dynamics of sorption processes. They can show how a TFPFP molecule approaches a mineral or colloid surface, how it orients itself, and how it interacts with surface functional groups and surrounding water molecules.

Investigate Aggregate Formation: In cases where TFPFP might self-associate or form aggregates with other organic molecules, MD simulations can explore the structure and stability of these assemblies.

Research on other organophosphates illustrates the power of MD simulations. For instance, MD studies on tri-n-butyl phosphate (TBP) have been used to understand its aggregation behavior in organic solvents and at oil-water interfaces. researchgate.net Similarly, MD simulations have been employed to study the interaction of various phosphates with mineral surfaces like barite and diaspore, revealing how the molecules displace water and adsorb onto the surface. frontiersin.orgmdpi.com These simulations provide detailed information on the orientation of the adsorbed molecules and the role of interfacial water in mediating the interaction. mdpi.commdpi.com For TFPFP, MD simulations could be instrumental in understanding how the fluorinated alkyl chains affect its orientation and interaction at environmental interfaces.

Table 2: Potential Applications of MD Simulations in TFPFP Research

Research Question MD Simulation Application Expected Output
Environmental Partitioning Simulate TFPFP at a water-octanol or water-air interface. Free energy of transfer, orientation at the interface, potential for volatilization.
Sorption Dynamics Model a TFPFP molecule in a simulation box with a mineral surface and water. Adsorption/desorption kinetics, conformation of the adsorbed molecule, structure of interfacial water.

| Interaction with Organic Matter | Simulate TFPFP within a model of humic substances. | Partitioning coefficient, key interaction sites within the organic matrix. |

Lack of Scientific Data Hinders Environmental Assessment of this compound

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the environmental transport, fate, and distribution dynamics of the chemical compound this compound (TFP). Despite its classification as an organophosphate ester, a class of compounds widely used as flame retardants and plasticizers, specific research on the fluorinated variant, TFP, is notably absent from public databases and scientific publications. This scarcity of information prevents a detailed analysis of its environmental behavior and potential ecological impact.

Organophosphate flame retardants (OPFRs) are recognized as emerging environmental contaminants, with numerous studies dedicated to their chlorinated and brominated analogues. aaqr.orgmdpi.comcncb.ac.cnresearchgate.netifremer.frmdpi.comwisdomlib.orgnih.govnih.govwho.intresearchgate.netnih.govnih.govresearchgate.netnih.gov These studies often investigate the physicochemical properties that govern the environmental fate of these chemicals, such as their partitioning between air, water, soil, and sediment, as well as their potential for long-range transport and bioaccumulation in food webs. researchgate.netifremer.frwisdomlib.orgnih.govnih.gov However, specific data for this compound, including crucial parameters like the octanol-water partition coefficient (Kow), the organic carbon-water partition coefficient (Koc), and Henry's Law constant, are not available in the reviewed literature. These parameters are fundamental for predicting how a chemical will behave in the environment.

Consequently, a detailed discussion on the following critical aspects of TFP's environmental dynamics, as requested, cannot be provided:

Environmental Transport, Fate, and Distribution Dynamics

Applications in Materials Science and Molecular Probes

Integration into Advanced Polymeric and Composite Materials

Organophosphate esters are widely recognized for their utility as flame retardants and plasticizers in a variety of polymers. The introduction of fluorine into the alkyl chains, as in Tris(3-fluoropropyl)phosphate, is anticipated to impart unique properties to the host polymeric materials.

Modification of Polymer Thermal Stability and Processability

Halogenated organophosphates are known to enhance the thermal stability of polymers. For instance, compounds like Tris(2-chloropropyl)phosphate (TCPP) and Tris(1,3-dichloroisopropyl)phosphate (TDCPP) are incorporated into polyurethane foams and other resins to improve their fire resistance. wikipedia.orgresearchgate.net The phosphorus component of these molecules functions in the condensed phase by promoting the formation of a char layer on the polymer surface during combustion, which acts as a barrier to heat and mass transfer. The halogen component can act in the gas phase by scavenging free radicals that propagate the combustion process.

It is hypothesized that this compound would exhibit similar or potentially enhanced flame retardant properties due to the high electronegativity and strong carbon-fluorine bond. The thermal decomposition of the fluorinated phosphate (B84403) would likely release phosphorus-containing acids that facilitate charring of the polymer matrix.

The effect of organophosphate additives on polymer processability is another critical aspect. They can act as plasticizers, increasing the flexibility and workability of the material. The specific impact of this compound on the melt viscosity, glass transition temperature, and mechanical properties of various polymers would require empirical investigation. Below is a table summarizing the effects of related halogenated phosphate esters on polyurethane composites.

AdditivePolymer MatrixEffect on Thermal StabilityEffect on Mechanical Properties
Tris(1,3-dichloroisopropyl)phosphate (TDCPP)PolyurethaneIncreased fire resistivityDecreased impact and flexural strength
Tris(2-chloropropyl) phosphate (TCPP)Polyurethane FoamActs as a flame retardantCan act as a plasticizer

Role in Electrochemical Systems (e.g., as electrolyte components or additives)

The field of electrochemical energy storage, particularly lithium-ion batteries, is a promising area for the application of fluorinated organophosphates. Various organophosphate and organophosphite compounds have been explored as electrolyte additives to enhance battery performance, safety, and longevity.

Furthermore, certain phosphate additives can contribute to the formation of a stable solid electrolyte interphase (SEI) on the surface of the electrodes. A robust SEI is critical for preventing the continuous decomposition of the electrolyte and ensuring long-term cycling stability. For example, Tris(trimethylsilyl) phosphite (TMSP) has been shown to improve the cycling performance of graphite anodes at elevated temperatures by stabilizing the SEI. electrochemsci.org A patent for lithium fluoroalkylphosphates suggests their utility as electrolyte salts with high thermal stability and hydrolysis resistance. google.com Another study on Tris(2,2,2-trifluoroethyl) phosphite as an electrolyte additive highlights its role in modifying the cathode surface film. rsc.orgresearchgate.net

Given these precedents, this compound is a candidate for investigation as an electrolyte additive in lithium-ion batteries. Its fluorinated nature could contribute to both flame retardancy and the formation of a beneficial SEI layer, potentially leading to safer batteries with improved performance.

CompoundApplication in BatteriesObserved Effect
Lithium FluoroalkylphosphatesElectrolyte SaltsHigh thermal stability and hydrolysis resistance
Tris(trimethylsilyl) phosphite (TMSP)Electrolyte AdditiveImproves cycling performance of graphite anode at elevated temperatures
Tris(2,2,2-trifluoroethyl) phosphiteElectrolyte AdditiveModifies the cathode surface film
Triethyl Phosphate (TEP)Co-solvent in ElectrolyteImproves solubility of lithium nitrate for enhanced silicon anode performance

Development as Molecular Probes for Mechanistic Biological Research

The application of this compound as a molecular probe in biological research is a more speculative area. However, the presence of the 3-fluoropropyl group offers possibilities for radiolabeling, which is a key technique in molecular imaging and receptor binding studies.

Design of Labeled Analogs for Receptor Binding Studies

While there is no evidence of this compound itself being used for receptor binding studies, the 3-fluoropropyl moiety is a known component in the design of radiolabeled ligands for positron emission tomography (PET). For instance, molecules containing a fluoropropyl group can be labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). This allows for the non-invasive imaging and quantification of specific biological targets in vivo.

The synthesis of such labeled analogs would involve incorporating the ¹⁸F isotope into the 3-fluoropropyl group of a molecule designed to bind to a specific receptor or enzyme. The phosphate backbone of this compound is not typically associated with high-affinity receptor binding, so it is more likely that the 3-fluoropropyl group would be synthetically attached to a known pharmacophore to create a novel PET tracer.

Emerging Research Frontiers and Methodological Innovations

Integration of Omics Technologies for System-Level Insights into Environmental Interactions

Understanding the impact of emerging contaminants like TFPFP requires moving beyond classical toxicological endpoints to a system-level perspective. The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to unravel the complex biological responses to OPFR exposure.

Research on related chlorinated OPFRs has demonstrated the utility of these technologies. For instance, transcriptomic analyses in organisms exposed to compounds like tris(chloropropyl) phosphate (B84403) (TCPP) have identified perturbations in gene networks related to neurodevelopment, metabolic pathways, and endocrine function. researchgate.net These studies provide a blueprint for investigating TFPFP. By exposing model organisms (e.g., zebrafish, rats) to TFPFP and analyzing changes in gene expression (transcriptomics) or protein profiles (proteomics), researchers can identify specific molecular initiating events and adverse outcome pathways without a priori knowledge of the compound's specific mechanism of action. researchgate.net This approach is crucial for understanding the potential sublethal effects of chronic, low-dose environmental exposures.

Future research on TFPFP will likely employ these multi-omics strategies to:

Identify novel biomarkers of exposure and effect.

Elucidate mechanisms of toxicity at a molecular level.

Compare the biological impact of TFPFP with other legacy and emerging OPFRs.

Understand how environmental factors might modulate the biological response to exposure.

Development of Novel Analytical Platforms for Ultra-Trace Detection

The accurate assessment of environmental contamination and human exposure relies on the ability to detect TFPFP and its metabolites at extremely low concentrations (ultra-trace levels). Continuous innovation in analytical chemistry is crucial for achieving the required sensitivity and selectivity.

Current state-of-the-art methods for OPFR analysis, which are directly applicable to TFPFP, involve sophisticated chromatographic and mass spectrometric techniques. Gas chromatography (GC) and liquid chromatography (LC) are used to separate the target compound from complex environmental or biological matrices. nih.govnih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, is increasingly employed for its ability to provide accurate mass measurements, which aids in the confident identification of both the parent compound and its unknown transformation products. nih.govnih.gov

Key advancements applicable to TFPFP analysis include:

Improved Sample Preparation: Techniques like solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being optimized to efficiently extract and concentrate halogenated OPFRs from diverse media like water, soil, dust, and biological tissues. nih.govuzh.ch

Enhanced Chromatographic Separation: The development of advanced GC and LC columns allows for better separation of isomeric compounds, which is critical as different isomers of a single OPFR can exhibit varying toxicity.

High-Sensitivity Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, enabling detection limits in the picogram-to-nanogram per liter (or gram) range. uzh.ch Non-target and suspect screening approaches using HRMS are powerful tools to discover novel OPFRs and their degradation products in the environment. nih.govnih.gov

Analytical PlatformMatrixTypical AnalytesKey Advantages
GC-MS/MS Plasma, Dust, AirTris(chloropropyl)phosphate (TCPP), Tris(2-chloroethyl)phosphate (TCEP)High sensitivity and selectivity for targeted analysis. nih.gov
LC-HRMS (Orbitrap/TOF) Water, Foodstuffs, BiotaBroad range of known and unknown OPFRs and metabolitesEnables non-target screening and identification of transformation products. nih.govnih.gov
UPLC-MS/MS Wastewater, Sludge, River WaterTCEP, TCPP, Tris(1,3-dichloro-2-propyl)phosphate (TDCPP)Rapid analysis times, suitable for high-throughput applications. nih.gov

This table summarizes analytical platforms used for halogenated OPFRs, which are applicable for the analysis of Tris(3-fluoropropyl)phosphate.

Advancements in High-Throughput Screening for Mechanistic Discoveries

With thousands of chemicals in commerce, traditional animal-based toxicity testing is too slow and resource-intensive to assess the safety of every compound. High-throughput screening (HTS) has emerged as a critical tool for rapidly evaluating the biological activity of chemicals across a wide range of cellular pathways and molecular targets.

Programs like the U.S. Toxicology in the 21st Century (Tox21) have screened thousands of chemicals, including OPFRs like TCPP, using a suite of in vitro assays. nih.gov These assays can identify potential mechanisms of toxicity, such as nuclear receptor activation, DNA damage, or oxidative stress, at an early stage. For a compound like TFPFP, HTS can be used to:

Profile Bioactivity: Quickly screen TFPFP against hundreds of cellular assays to identify potential biological targets.

Prioritize for Further Testing: Use HTS data to rank TFPFP relative to other OPFRs based on its potency and the number of biological pathways it perturbs, helping to prioritize it for more in-depth toxicological studies. nih.gov

Generate Mechanistic Hypotheses: Identify specific molecular interactions (e.g., activation of the pregnane (B1235032) X receptor) that can be further investigated using targeted studies. nih.gov

The results from these screenings provide crucial data for building predictive models of toxicity and for understanding the structure-activity relationships within the broader class of OPFRs.

Predictive Modeling and Artificial Intelligence in Compound Design and Environmental Fate Assessment

Computational modeling and artificial intelligence (AI) are revolutionizing the way scientists predict the environmental behavior and potential hazards of chemicals. For a data-poor compound like TFPFP, these in silico tools are invaluable for initial risk assessment and for guiding future research.

Environmental Fate Modeling: Models like the fugacity model are used to predict how a chemical will partition between different environmental compartments such as air, water, soil, and sediment. nih.gov By inputting key physicochemical properties of TFPFP (e.g., vapor pressure, water solubility, octanol-water partition coefficient), these models can estimate its environmental distribution, persistence, and potential for long-range transport. acs.org

Predictive Toxicology and AI:

Quantitative Structure-Activity/Toxicity Relationships (QSAR/QSTR): These models establish mathematical relationships between the chemical structure of a compound and its biological activity or toxicity. By training models on data from well-studied OPFRs, researchers can predict the potential toxicity of TFPFP based on its unique fluorinated structure.

AI in Compound Design: Machine learning algorithms are being developed to design new molecules with desired properties (e.g., effective flame retardancy) while minimizing undesirable characteristics (e.g., toxicity, bioaccumulation). This approach could be used to proactively design safer alternatives to current halogenated OPFRs.

These predictive tools help to fill data gaps, reduce the reliance on animal testing, and focus laboratory resources on the most critical research questions. researchgate.net

Interdisciplinary Approaches for Comprehensive Understanding of Organophosphorus Compound Behavior

A complete understanding of the life cycle and impact of a compound like TFPFP cannot be achieved through a single scientific discipline. Emerging research frontiers emphasize the need for interdisciplinary collaboration that integrates insights from various fields.

A comprehensive approach to studying TFPFP would involve:

Chemists to synthesize analytical standards, predict degradation pathways, and develop novel detection methods.

Environmental Scientists to conduct field monitoring, study its transport and fate in ecosystems, and model its environmental distribution. nih.govresearchgate.net

Toxicologists and Biologists to perform in vitro and in vivo studies, utilize omics technologies, and conduct HTS to determine its mechanisms of action and potential health risks. researchgate.netnih.gov

Material Scientists to understand its application in consumer products and its potential for leaching into the environment.

Data Scientists and Modelers to develop predictive models for fate and toxicity, analyze large datasets from HTS and omics studies, and apply AI to design safer alternatives.

By combining these diverse areas of expertise, the scientific community can build a holistic picture of the environmental and health implications of TFPFP and other emerging organophosphorus compounds, leading to more informed risk assessment and management decisions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.